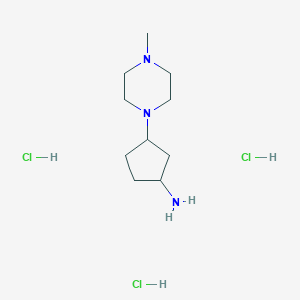

![molecular formula C16H12N4O4 B2992879 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1209287-42-2](/img/structure/B2992879.png)

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

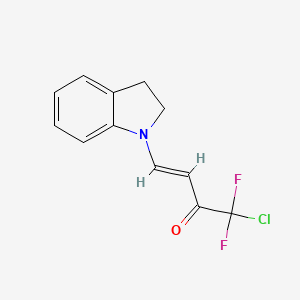

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a pyrazine-2-carboxamide moiety . These types of compounds are often synthesized for their potential biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in various reactions, such as C-N cross-coupling .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

One study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant anti-influenza A virus (subtype H5N1) activity. These compounds were synthesized through a multi-step reaction, starting from benzoyl isothiocyanate, and tested for their antiviral efficacy in vitro (Hebishy et al., 2020).

Antibacterial and Antifungal Evaluation

Another research focused on the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which was characterized and evaluated for its antibacterial and antifungal activities. The compound showed promising results against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and fungal strains including Candida albicans and Aspergillus niger. Its anticancer activity against MDA-MB-231 breast cancer cells was also assessed (Senthilkumar et al., 2021).

Cocrystal Formation and Application

A study on cocrystals of pyrazinamide with hydroxybenzoic acids explored their structure, spectroscopic characteristics, and potential applications, including inhibitory activity against mycobacterium tuberculosis and applications in photovoltaic systems for energy conversion (Al‐Otaibi et al., 2020).

Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Agents

Research on the synthesis of pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety revealed their antimicrobial and anti-inflammatory activities. These compounds were synthesized using a multi-component cyclo-condensation reaction, showcasing the versatility of pyrazine derivatives in developing pharmacologically active compounds (Kendre et al., 2015).

Anticancer Derivatives

Another study synthesized and evaluated the cytotoxicity of potential anticancer derivatives of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine. It demonstrated that specific derivatives exhibit significant cytotoxicity in various cell lines, highlighting the potential of structurally related compounds for cancer treatment (Bu et al., 2002).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .

Result of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may have similar effects.

Propriétés

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c21-16(12-8-17-3-4-18-12)19-7-11-6-14(24-20-11)10-1-2-13-15(5-10)23-9-22-13/h1-6,8H,7,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQHQSCJHBNDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)

![3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2992814.png)

![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)

![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)